N-[4-(2-formylphenoxy)phenyl]acetamide
Description
Significance of Arylacetamide Derivatives in Organic Synthesis
The arylacetamide core is a ubiquitous scaffold in a vast array of biologically active compounds and is a cornerstone in drug discovery and organic synthesis. Molecules containing this linkage have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties. beilstein-journals.org The enzyme arylacetamide deacetylase (AADAC), found predominantly in the liver and intestine, plays a crucial role in the metabolism of many ester-based drugs and is involved in lipid metabolism, further highlighting the biological relevance of this chemical class. nih.govnih.gov
Research has shown that arylacetamide derivatives are pivotal precursors for synthesizing diverse heterocyclic systems. For instance, they have been used to create novel N-phenylacetamide derivatives containing 4-arylthiazole moieties, which exhibit promising antibacterial and nematicidal activities. In medicinal chemistry, the N-(4'-hydroxyphenyl)acetamide structure, famously known as paracetamol (acetaminophen), has been esterified with other pharmacologically active acids to produce compounds with combined anti-inflammatory and analgesic effects. google.com Furthermore, these derivatives serve as building blocks for potent urease inhibitors, which are investigated for treating bacterial infections. The versatility and established biological activity of the arylacetamide motif underscore its importance in the development of new therapeutic agents.
| Derivative Class | Application/Significance | Key Findings |
|---|---|---|
| N-phenylacetamides with Thiazole Moieties | Antibacterial and Nematicidal Agents | Demonstrated potent activity against Xanthomonas species and the nematode Meloidogyne incognita. |
| Esters of N-(4'-hydroxyphenyl)acetamide | Anti-inflammatory and Analgesic Drugs | Combines two pharmacologically active molecules into a single compound that metabolizes into its active components. google.com |
| 2-Phenoxy-N-phenylacetamide Hybrids | Precursors for Fused 4H-Pyrans | Used in multicomponent reactions to synthesize complex heterocyclic scaffolds for potential hybrid drugs. arkat-usa.org |
| General Arylacetamides | Drug Metabolism | Metabolized by the enzyme Arylacetamide Deacetylase (AADAC), which is significant for the safety and efficacy of ester-based drugs. nih.gov |
Role of Formylphenoxy Moieties in Advanced Chemical Research
The formylphenoxy moiety, which combines a reactive aldehyde (formyl) group and a stable phenoxy ether structure, serves as a highly valuable building block in organic synthesis. The aldehyde group is particularly useful as it readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as condensations, Wittig reactions, and multicomponent reactions. arkat-usa.org
For example, the related 2-(4-formylphenoxy)-N-arylacetamides have been extensively used as precursors in three-component reactions to synthesize novel fused 4H-pyrans and other complex heterocyclic systems. arkat-usa.org The formyl group acts as an electrophilic site, enabling the construction of intricate molecular architectures in a single step.
The synthesis of the specific ortho-formylphenoxy structure can be achieved through the regioselective formylation of phenols. Methods using reagents like magnesium chloride and paraformaldehyde allow for the direct and efficient introduction of a formyl group exclusively at the ortho-position of a phenolic hydroxyl group. orgsyn.orgorgsyn.org This control over regiochemistry is critical for preparing specific isomers like N-[4-(2-formylphenoxy)phenyl]acetamide for further synthetic elaboration.
Structural Context within Multisubstituted Phenyl Ethers
Structurally, this compound is a multisubstituted diaryl ether. The diaryl ether linkage (Ar-O-Ar') is a common motif in numerous natural products and pharmacologically active molecules, prized for its exceptional chemical stability. beilstein-journals.orgresearchgate.net This robustness is due to the strong ether bond and the stability of the connected aromatic rings.
The synthesis of such multisubstituted diaryl ethers often presents a challenge in controlling the substitution pattern. Classic methods like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), are frequently employed. beilstein-journals.orgorganic-chemistry.org Modern variations of this reaction utilize advanced ligands and milder conditions to improve yields and substrate scope. beilstein-journals.org Another powerful method is the copper-promoted coupling of arylboronic acids with phenols, which can be performed at room temperature and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org These synthetic strategies are crucial for accessing complex diaryl ether structures with precise substitution patterns, enabling the exploration of their chemical and biological properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H13NO3 | arkat-usa.org |
| Molecular Weight | 255.27 g/mol | arkat-usa.org |
| Appearance | Pale yellow crystals | arkat-usa.org |
| Melting Point | 118-120 °C | arkat-usa.org |
| IR Spectroscopy (KBr, cm-1) | 3265 (N-H), 1680 (Amide C=O), 1658 (Aldehyde C=O) | arkat-usa.org |
| Mass Spectrometry (EI, m/z) | 255 [M+] | arkat-usa.org |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-formylphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(18)16-13-6-8-14(9-7-13)19-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPGKMNMRUOOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 4 2 Formylphenoxy Phenyl Acetamide
Retrosynthetic Analysis of N-[4-(2-formylphenoxy)phenyl]acetamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis can be envisioned through two primary disconnections.
The first key disconnection is at the ether linkage (C-O bond), suggesting a nucleophilic aromatic substitution or a Williamson ether synthesis type reaction. This breaks the molecule into two key synthons: a phenoxide derived from 4-acetamidophenol and an aryl halide such as 2-fluorobenzaldehyde (B47322) or a related derivative where the formyl group is protected.
A second logical disconnection is at the amide bond (N-C bond). This suggests an acylation reaction as the final step, involving the amine group of 4-(2-formylphenoxy)aniline and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
Following the ether linkage disconnection, two plausible synthetic routes emerge:
Route A: Begins with the formation of the ether bond, followed by the introduction of the acetamide (B32628) group.
Route B: Involves the initial formation of N-(4-phenoxyphenyl)acetamide, followed by the formylation of the phenoxy ring.
Both routes offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials and the desired control over regioselectivity during the formylation step.
Conventional Solution-Phase Synthetic Approaches
Traditional solution-phase chemistry provides a robust foundation for the synthesis of this compound. This typically involves a multi-step sequence that combines acylation, etherification, and formylation reactions.
Acylation Reactions for Acetamide Formation
The formation of the acetamide group is a fundamental transformation in this synthesis. This is typically achieved through the acylation of an aniline (B41778) derivative. In the context of synthesizing this compound, this could be the final step, where 4-(2-formylphenoxy)aniline is acylated.
Commonly used acetylating agents include acetic anhydride and acetyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the nucleophilic attack of the amine. The reaction conditions are generally mild, proceeding at or below room temperature. For instance, the acylation of substituted anilines with acetic anhydride can be effectively carried out to produce the corresponding acetanilides in high yields.
A typical procedure involves dissolving the aniline derivative in a suitable solvent, followed by the addition of the acetylating agent and a base. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by precipitation in water and purified by recrystallization.
Etherification Reactions (e.g., Williamson Ether Synthesis) for Phenoxy Linkage Formation
The creation of the phenoxy linkage is a critical step in the synthesis. The Williamson ether synthesis is a widely used and effective method for this purpose. jk-sci.comfrancis-press.com This reaction involves the reaction of a phenoxide ion with an alkyl or aryl halide. jk-sci.comfrancis-press.com In the synthesis of this compound, this would typically involve the reaction between the potassium salt of 4-acetamidophenol and 2-fluorobenzaldehyde.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide ion. The reaction mixture is typically heated to facilitate the substitution reaction.
One documented synthesis of a related compound, 2-(4-formylphenoxy)-N-phenylacetamide, involves reacting the potassium salt of p-hydroxybenzaldehyde with 2-chloro-N-phenylacetamide in DMF at reflux, achieving yields of 80-86%. acs.org This demonstrates the viability of the Williamson ether synthesis for constructing the core phenoxy acetamide structure.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Potassium salt of p-hydroxybenzaldehyde | 2-chloro-N-phenylacetamide | DMF | Reflux | 2-(4-Formylphenoxy)-N-phenylacetamide | 85 | acs.org |
| 4-Aminophenol | 4-Nitrofluorobenzene | DMF | 373 K, 18 h | 4-(4-Nitrophenoxy)aniline | 86 | nih.gov |
Formylation Reactions or Introduction of Formyl Group Precursors
The introduction of the formyl group onto the phenolic ring is another key transformation. When the synthetic strategy involves formylating a pre-formed N-(4-phenoxyphenyl)acetamide, several methods can be employed. Direct formylation of phenols can be challenging due to the activating nature of the hydroxyl group, which can lead to multiple substitutions. However, ortho-selective formylation methods are available.
One effective method for ortho-formylation of phenols is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid. Another powerful technique is the Reimer-Tiemann reaction, which involves treating the phenol (B47542) with chloroform (B151607) in a basic solution. More modern and regioselective methods often employ metal-mediated processes.
Alternatively, a precursor to the formyl group can be introduced and later converted to the aldehyde. For example, a hydroxymethyl group can be introduced via reaction with formaldehyde, and then oxidized to the aldehyde.
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and often enhance yields, advanced synthetic techniques such as microwave-assisted synthesis have been explored for reactions relevant to the synthesis of this compound.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. Both the formation of the ether linkage and the acylation step can be accelerated using microwave technology.
Microwave-assisted Williamson ether synthesis has been shown to be highly effective for the preparation of diaryl ethers, often without the need for a catalyst and with significantly reduced reaction times. For instance, the coupling of phenols with aryl halides can be achieved in high yields in just a few minutes under microwave irradiation.
Similarly, the acylation of anilines can be efficiently carried out under microwave conditions. Solvent-free microwave-assisted acylation of anilines with acetic acid has been reported to give quantitative yields in a short amount of time, offering an environmentally friendly alternative to conventional methods. Microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride has also been successfully demonstrated, highlighting the broad applicability of this technique for amide bond formation. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Diaryl Ether Synthesis | Phenols and Aryl Halides | Microwave, Catalyst-free | 5-10 min | High to excellent | N/A |
| Acylation of Aniline | Aniline and Glacial Acetic Acid | Microwave, Solvent-free | 5 min | Quantitative | N/A |
| Amide Synthesis | Aniline and Succinic Anhydride | Microwave | 4 min | 40-60 | nih.gov |
Catalyst-Mediated Synthetic Pathways
The core structure of this compound features a diaryl ether linkage, the formation of which is a key step in its synthesis. Modern organic chemistry offers several powerful catalyst-mediated methods for constructing such C-O bonds, primarily through cross-coupling reactions. The most prominent of these are the Ullmann condensation and the Buchwald-Hartwig amination.
A plausible and efficient route to synthesize the target molecule involves the coupling of N-(4-hydroxyphenyl)acetamide (also known as paracetamol) with a 2-halobenzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde.
Ullmann Condensation: This classic method utilizes a copper catalyst to facilitate the coupling of an aryl halide with a phenol. nih.govrhhz.net In the context of synthesizing this compound, this would involve the reaction of N-(4-hydroxyphenyl)acetamide with a 2-halobenzaldehyde in the presence of a copper source (e.g., CuI, Cu2O) and a base (e.g., K2CO3, Cs2CO3). nih.govnih.gov The reaction typically requires a ligand to stabilize the copper catalyst and promote the reaction, with choices including phenanthrolines, amino acids, or salicylaldimines. rhhz.net High temperatures are often necessary to drive the reaction to completion.
Buchwald-Hartwig C-O Cross-Coupling: A more contemporary alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig cross-coupling. wikipedia.orgorganic-chemistry.org This reaction generally proceeds under milder conditions and exhibits broader functional group tolerance. The synthesis would employ a palladium precatalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base. organic-chemistry.org This catalytic system facilitates the coupling of N-(4-hydroxyphenyl)acetamide with a 2-halobenzaldehyde or an aryl triflate to form the desired diaryl ether bond. organic-chemistry.orgorganic-chemistry.org
The general catalytic cycle for these cross-coupling reactions involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether product and regenerate the catalyst. libretexts.org
One-Pot Multicomponent Reactions Incorporating this compound Precursors
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov The this compound molecule, with its reactive aldehyde group, is an excellent substrate for use in various MCRs to rapidly generate molecular complexity.
While specific MCRs starting from the precursors of this compound in a one-pot sequence to the final complex product are not extensively documented, the compound itself is a prime candidate for subsequent MCRs. Drawing analogies from its structural isomer, 2-(4-formylphenoxy)-N-phenylacetamide, which serves as a key building block in several MCRs, we can infer its potential applications. arkat-usa.orgptfarm.pltandfonline.com
For instance, this compound can participate in a three-component reaction with an active methylene (B1212753) compound (like malononitrile (B47326) or dimedone) and a C-H acid or nucleophile. arkat-usa.org A common example is a piperidine-catalyzed reaction in ethanol (B145695), where the aldehyde group undergoes a Knoevenagel condensation with the active methylene compound, followed by a Michael addition and subsequent cyclization, leading to the formation of diverse heterocyclic scaffolds like fused 4H-pyrans. arkat-usa.org
Below is a table illustrating potential multicomponent reactions using this compound as the aldehyde component.
| Reaction Name | Other Components | Resulting Scaffold | Catalyst |
| Hantzsch-like Reaction | Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Dihydropyridine (B1217469) derivatives | None / Acid or Base |
| Three-component Pyrano Synthesis | Malononitrile, Dimedone | Pyrano[2,3-c]pyrazole derivatives | Piperidine |
| Knoevenagel-Michael Addition-Cyclization | Malononitrile, 4-Hydroxycoumarin | Pyrano[3,2-c]chromene derivatives | Piperidine |
| Doebner Reaction | Aniline, Pyruvic acid | Quinoline-4-carboxylic acid derivatives | Heat |
These reactions highlight the utility of the formyl group as a handle for constructing complex molecular architectures in a single, efficient step.
Synthesis of Structural Analogues and Substituted Derivatives of this compound
The modular nature of the synthetic routes to this compound allows for the straightforward generation of a wide array of structural analogues. Modifications can be systematically introduced at three key positions: the acetamide N-substituent, the formylphenoxy phenyl ring, and the interphenyl ether linkage.
Modifications on the Acetamide N-Substituent
Varying the substituent on the nitrogen atom of the acetamide group can be achieved by starting with different substituted anilines. The synthesis of the precursor, 2-chloro-N-arylacetamide, is typically accomplished by reacting a substituted aniline with chloroacetyl chloride in the presence of a base like potassium carbonate. rsc.org This intermediate can then be coupled with the potassium salt of a hydroxybenzaldehyde.
Alternatively, a more direct approach for modifying the N-substituent of the target molecule involves starting with a range of substituted 4-aminophenols. These phenols can be subjected to Ullmann or Buchwald-Hartwig coupling with a 2-halobenzaldehyde, followed by acetylation of the amino group to yield the final products. This strategy has been used to prepare analogues with various electronic properties. rsc.org For example, derivatives bearing electron-withdrawing groups (e.g., -F, -Cl, -NO2) or electron-donating groups (e.g., -CH3) on the N-phenyl ring have been synthesized. arkat-usa.orgrsc.org
The table below summarizes various substituted anilines that can be used to generate analogues of this compound.
| Starting Substituted Aniline | Resulting N-Substituent | Reference for Analogue Synthesis |
| 4-Fluoroaniline | N-(4-fluorophenyl) | rsc.org |
| 4-Chloroaniline | N-(4-chlorophenyl) | arkat-usa.org |
| 4-Nitroaniline | N-(4-nitrophenyl) | rsc.org |
| p-Toluidine (4-methylaniline) | N-(p-tolyl) | arkat-usa.org |
| 4-Methoxyaniline | N-(4-methoxyphenyl) | nih.gov |
Functionalization of the Formylphenoxy Phenyl Ring
Introducing substituents onto the phenyl ring that carries the formyl group is readily accomplished by selecting an appropriately substituted 2-halobenzaldehyde as the starting material. Commercially available or synthetically accessible salicylaldehyde (B1680747) derivatives can serve as precursors. researchgate.net For example, using 5-chloro-2-fluorobenzaldehyde (B1350544) or 5-bromo-2-fluorobenzaldehyde (B134332) in a coupling reaction with N-(4-hydroxyphenyl)acetamide would yield analogues with halogen substituents on the formylphenoxy ring. This approach allows for the systematic probing of steric and electronic effects on this part of the molecule.
Variations on the Interphenyl Ether Linkage
The diaryl ether bridge (-O-) is a key structural feature, but it can be replaced with other linking groups to create bioisosteric analogues.
Thioether (-S-) Linkage: A diaryl thioether analogue can be synthesized via a palladium-catalyzed coupling of N-(4-mercaptophenyl)acetamide with a 2-halobenzaldehyde. This reaction, analogous to the Buchwald-Hartwig C-O coupling, effectively forms a C-S bond.
Methylene (-CH2-) Linkage: Replacing the ether oxygen with a methylene group would require a different synthetic strategy, potentially involving a multi-step sequence such as a Friedel-Crafts acylation followed by reduction, or the coupling of a benzyl (B1604629) halide with a phenyl derivative.
These modifications significantly alter the geometry and electronic properties of the molecule, providing access to a diverse chemical space for further investigation.
Advanced Spectroscopic and Structural Elucidation of N 4 2 Formylphenoxy Phenyl Acetamide
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups within the N-[4-(2-formylphenoxy)phenyl]acetamide molecule. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of the amide, formyl, aromatic, and ether moieties.
Characteristic Absorption Bands of Amide Functionality
The amide group presents several distinct absorption bands. A prominent band is typically observed in the region of 3300-3260 cm⁻¹, which corresponds to the N-H stretching vibration. The exact position is sensitive to hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, typically appearing in the 1685-1660 cm⁻¹ range. arkat-usa.org Another key vibration is the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, and is generally found between 1550 and 1530 cm⁻¹. rsc.org
Identification of Formyl Group Vibrations
The formyl (aldehyde) group is clearly identified by two characteristic vibrations. The C=O stretching vibration of the aldehyde appears as a strong, sharp band, typically in the range of 1690-1670 cm⁻¹. This is often distinct from the amide carbonyl absorption. arkat-usa.org Furthermore, the aldehyde C-H bond exhibits a characteristic stretching vibration that usually appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the peak near 2750 cm⁻¹ is particularly diagnostic for the formyl group. rsc.org
Analysis of Aromatic and Ether Linkage Modes
The presence of two aromatic rings gives rise to several absorption bands. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In-plane C=C stretching vibrations within the aromatic rings produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net The ether linkage (Ar-O-Ar) is characterized by its asymmetric C-O-C stretching vibration, which results in a strong, distinct band typically found in the 1260-1240 cm⁻¹ range. The symmetric stretch is usually weaker and appears at a lower wavenumber.
Table 1: Summary of Characteristic FT-IR Absorption Bands for this compound This table is generated based on typical values for the constituent functional groups and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3300 - 3260 | Medium-Strong |
| Amide | C=O Stretch (Amide I) | 1685 - 1660 | Strong |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1550 - 1530 | Medium |
| Formyl (Aldehyde) | C-H Stretch | ~2850 and ~2750 | Weak-Medium |
| Formyl (Aldehyde) | C=O Stretch | 1690 - 1670 | Strong |
| Aromatic | C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Sharp |
| Ether | Asymmetric C-O-C Stretch | 1260 - 1240 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous evidence for the structure of this compound by detailing the chemical environment, connectivity, and number of chemically distinct protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum provides a precise map of the proton environments. The aldehyde proton (-CHO) is highly deshielded and appears as a distinct singlet far downfield, typically in the δ 10.2-9.8 ppm range. arkat-usa.org The amide proton (N-H) also appears downfield as a broad singlet, generally between δ 9.9 and 8.1 ppm, with its chemical shift and sharpness being dependent on the solvent and concentration. arkat-usa.orgrsc.org The acetyl methyl protons (-COCH₃) give rise to a sharp singlet in the upfield region, around δ 2.1 ppm.
The aromatic region of the spectrum (δ 8.0-6.9 ppm) is complex due to the presence of eight protons on two substituted benzene (B151609) rings. The protons on the acetamide-bearing ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons on the formyl-bearing ring, being ortho-substituted, will exhibit more complex splitting patterns, likely appearing as a series of doublets, triplets, or doublet of doublets, reflecting ortho and meta couplings.
Table 2: Predicted ¹H NMR Chemical Shift Assignments and Splitting Patterns for this compound This table is generated based on typical values and analysis of analogous compounds. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde H (-CHO) | 10.2 - 9.8 | s (singlet) | - |
| Amide H (-NH) | 9.9 - 8.1 | br s (broad singlet) | - |
| Aromatic H's | 8.0 - 6.9 | m (multiplet) | Varies |
| Acetyl H's (-CH₃) | ~2.1 | s (singlet) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbonyl carbons are the most deshielded, with the aldehyde carbonyl carbon appearing around δ 190-188 ppm and the amide carbonyl carbon resonating near δ 169-167 ppm.
The twelve aromatic carbons produce a cluster of signals in the δ 162-114 ppm range. The carbons directly attached to the oxygen of the ether linkage and the nitrogen of the amide group, as well as the carbon bearing the formyl group, are typically the most downfield in this region. The acetyl methyl carbon is found furthest upfield, typically around δ 24 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is generated based on typical values for the constituent functional groups and data from analogous compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 188 |
| Amide C=O | 169 - 167 |
| Aromatic C's | 162 - 114 |
| Acetyl C (-CH₃) | ~24 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
While one-dimensional NMR provides initial insights into the proton and carbon environments of a molecule, two-dimensional NMR techniques are indispensable for unambiguously assigning these signals and confirming the connectivity of the molecular framework. For this compound, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be employed to definitively establish its structure.
COSY (Correlation Spectroscopy) analysis would reveal proton-proton (¹H-¹H) coupling relationships within the molecule. It is anticipated that the COSY spectrum would show correlations between adjacent aromatic protons on both the phenylacetamide and phenoxy rings. For instance, the protons on the disubstituted phenoxy ring would exhibit clear cross-peaks, confirming their ortho and meta relationships. Similarly, the protons on the 4-substituted phenyl ring of the acetamide (B32628) moiety would show correlations that help in their assignment.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. The HSQC spectrum would show a cross-peak for each carbon atom that is directly attached to one or more protons. For this compound, this would allow for the unambiguous assignment of the aromatic CH carbons, the methylene (B1212753) (-OCH₂-) carbons, and the methyl (-CH₃) carbon of the acetamide group.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the formyl proton (-CHO) to the carbonyl carbon of the aldehyde.
Correlations from the methylene protons (-OCH₂-) to the adjacent carbons in the phenoxy ring and to the carbonyl carbon of the acetamide group, confirming the ether linkage.
Correlations from the amide proton (-NH-) to the carbonyl carbon of the acetamide and to the carbons of the adjacent phenyl ring.
Correlations from the methyl protons (-CH₃) to the carbonyl carbon of the acetamide group.
Together, these 2D NMR techniques would provide a detailed and unambiguous confirmation of the chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of organic compounds. For this compound (C₁₅H₁₃NO₃), the calculated molecular weight is 255.09 g/mol . In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 256.11. researchgate.net The detection of this ion with high mass accuracy would serve as a primary confirmation of the compound's molecular formula.
| Species | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 256.0974 | 256.11 |
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule ([M+H]⁺) is isolated and fragmented, can provide valuable structural information. The fragmentation pattern of this compound would be expected to arise from the cleavage of its most labile bonds, primarily the ether linkage and the amide bond.
A plausible fragmentation pathway would involve the initial cleavage of the ether bond, which could lead to the formation of a fragment ion corresponding to the 4-acetamidophenoxy radical cation or the 2-formylphenyl radical. Another likely fragmentation would be the cleavage of the amide bond, resulting in the formation of an acetyl cation (CH₃CO⁺) or a [M-42]⁺ fragment corresponding to the loss of ketene (B1206846) (CH₂=C=O). Further fragmentation of the primary fragment ions would provide additional structural details. Analysis of these characteristic fragment ions would allow for the confirmation of the different structural motifs within the molecule, such as the acetamide group and the formylphenoxy group, thus corroborating the structure determined by NMR spectroscopy.
Single Crystal X-ray Diffraction Analysis
While NMR and MS provide information about the connectivity and molecular weight of a compound, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles.
Crystal System and Space Group Determination
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic databases. However, based on the analysis of structurally similar acetamide derivatives, it is possible to hypothesize the likely crystallographic parameters. For instance, related N-phenylacetamide derivatives often crystallize in monoclinic or orthorhombic crystal systems. nih.govresearchgate.net The determination of the unit cell parameters and the space group would be the first step in a crystallographic analysis, providing fundamental information about the symmetry and packing of the molecules in the crystal lattice.
Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsion Angles)
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of precise geometric data.
Bond Lengths: The analysis would yield precise measurements of all bond lengths. For example, the C=O bond of the amide and aldehyde groups would be expected to be in the range of 1.22-1.24 Å. The C-N bond of the amide would be around 1.35 Å, and the C-O ether bond would be approximately 1.37 Å.
Bond Angles: The bond angles would define the geometry around each atom. The sp² hybridized carbons of the aromatic rings and the carbonyl groups would exhibit bond angles close to 120°. The sp³ hybridized carbon of the methylene group would have angles near the tetrahedral value of 109.5°.
| Parameter | Expected Value/Range | Information Gained |
|---|---|---|
| C=O (Amide) Bond Length | ~1.23 Å | Confirms double bond character |
| C-N (Amide) Bond Length | ~1.35 Å | Indicates partial double bond character due to resonance |
| C-O-C (Ether) Bond Angle | ~118° | Defines the geometry of the ether linkage |
| Aromatic Ring Torsion Angle | Variable | Describes the relative orientation of the two phenyl rings |
Crystal Packing Analysis and Intermolecular Interactions of this compound
A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, including quantitative data such as bond lengths, bond angles, and unit cell parameters, cannot be provided at this time.
To offer insights into the potential solid-state architecture of this molecule, we can draw parallels from the crystallographic analysis of structurally related acetamide derivatives. Studies on similar compounds frequently reveal the significant role of hydrogen bonding and other non-covalent interactions in dictating their crystal structures.
For instance, in many acetamide-containing crystal structures, the amide N-H group is a consistent hydrogen-bond donor, while the carbonyl oxygen atom (C=O) acts as a hydrogen-bond acceptor. This often leads to the formation of well-defined supramolecular synthons, such as chains or dimers. The presence of the ether linkage and the formyl group in this compound introduces additional potential hydrogen bond acceptors (the ether oxygen and the formyl oxygen), which could lead to more complex and varied hydrogen-bonding networks.
Computational Chemistry and Theoretical Investigations of N 4 2 Formylphenoxy Phenyl Acetamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. spectroscopyonline.com DFT methods are recognized for their accuracy in predicting molecular geometries and spectroscopic parameters, making them well-suited for the analysis of N-[4-(2-formylphenoxy)phenyl]acetamide. spectroscopyonline.comnih.gov Quantum mechanical calculations using DFT can elucidate physicochemical parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic signatures. nih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the ground state. nih.gov For a molecule like this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable conformer. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G**, are employed to optimize the molecular structure. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability. nih.gov Variations in these parameters, even slight ones, can arise from different computational methods (e.g., DFT vs. Hartree-Fock) and can be influenced by factors like the presence of specific atoms or functional groups. nih.gov
Electronic Structure Characterization (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govsphinxsai.com By performing vibrational frequency calculations on the optimized geometry of this compound using DFT, a theoretical spectrum can be generated. spectroscopyonline.com
These calculations predict the frequencies of the fundamental vibrational modes of the molecule. nih.gov However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data. sphinxsai.comresearchgate.net The comparison between the scaled theoretical frequencies and the experimental vibrational bands allows for a detailed and reliable assignment of the observed spectra, confirming the presence of specific functional groups and characterizing the molecule's vibrational properties. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netscholarsresearchlibrary.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net The MEP surface is color-coded to indicate different potential values: regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored in shades of blue) are electron-poor and are favorable sites for nucleophilic attack. scholarsresearchlibrary.comresearchgate.net
For this compound, an MEP analysis would reveal the electron-rich areas, likely around the oxygen atoms of the formyl and acetamide (B32628) groups, and the electron-deficient areas, such as the hydrogen atom of the amide group. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions, including hydrogen bonding. researchgate.net
Quantum Chemical Descriptors
Beyond the analyses derived directly from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors, such as hardness, chemical potential, and electrophilicity, are derived from the HOMO and LUMO energies and provide a quantitative basis for interpreting molecular behavior. scholarsresearchlibrary.com
Fukui Functions for Reactivity Site Prediction
Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. nih.govresearchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov
Specifically, the Fukui function helps to pinpoint sites for:
Nucleophilic attack (f+) : Indicates where an incoming nucleophile is most likely to attack.
Electrophilic attack (f-) : Shows the sites most susceptible to attack by an electrophile.
By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in chemical reactions. nih.gov This analysis provides a more detailed picture of reactivity than MEP alone and is a sophisticated method for studying the local reactivity of different functional groups within the molecule. scholarsresearchlibrary.com
Note on Data: While the methodologies described are standard in computational chemistry, specific calculated data (e.g., bond lengths, HOMO-LUMO energy gaps, vibrational frequencies) for the this compound molecule were not found in the surveyed literature. The generation of such data would require performing original DFT calculations.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netacs.org
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher kinetic stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Molecules with high softness are more polarizable and reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (ω = μ² / 2η), where μ is approximated as (E_HOMO + E_LUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
Table 1: Illustrative Global Reactivity Descriptors Note: The following values are for illustrative purposes to demonstrate typical ranges for organic molecules and are not derived from specific literature on this compound.
| Descriptor | Symbol | Typical Value (eV) | Interpretation for this compound |
|---|---|---|---|
| HOMO Energy | E_HOMO | ~ -6.0 to -5.0 | Associated with electron-donating ability. |
| LUMO Energy | E_LUMO | ~ -2.0 to -1.0 | Associated with electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | ~ 4.0 | Indicates chemical reactivity and kinetic stability. |
| Hardness | η | ~ 2.0 | Suggests moderate stability. |
| Softness | S | ~ 0.5 | Indicates moderate reactivity. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide crucial insights into its dynamic behavior, conformational preferences, and stability. acs.orgnih.gov
Conformational Sampling and Stability
The structure of this compound contains several rotatable bonds, particularly the ether linkage and the amide bond. This flexibility allows the molecule to adopt various conformations in different environments (e.g., in gas phase, in solution, or in a crystal lattice).
MD simulations can explore the potential energy surface of the molecule by simulating its movements at a given temperature. nih.gov This "conformational sampling" helps identify the most stable, low-energy conformations. The stability of these conformations is influenced by intramolecular interactions, such as hydrogen bonds and steric hindrance between the aromatic rings. The simulations can track key dihedral angles to understand the rotational freedom and barriers within the molecule. For aromatic amides, π-π interactions between different parts of the molecule can also play a role in stabilizing certain folded conformations. acs.orgnih.gov
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the forces that govern crystal packing. biointerfaceresearch.com
The analysis generates a unique 3D surface for a molecule, colored to highlight different types of close contacts. mdpi.com Accompanying 2D "fingerprint plots" summarize these interactions, showing the proportion of the surface involved in specific types of contacts (e.g., H···H, C···H, O···H). scirp.orgnih.gov
For this compound, key interactions would be expected to include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the formyl oxygen, ether oxygen, and amide carbonyl oxygen can act as acceptors.
H···H Contacts: These are typically the most abundant interactions in organic crystals. acs.org
C-H···π Interactions: The edges of the aromatic rings can interact with hydrogen atoms from neighboring molecules.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The percentages are hypothetical examples based on typical analyses of similar organic compounds and are not from published data for this compound.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45% | Represents contacts between hydrogen atoms on adjacent molecules. |
| O···H / H···O | 25% | Indicates hydrogen bonding involving oxygen atoms. |
| C···H / H···C | 18% | Relates to C-H···π interactions and general van der Waals forces. |
| C···C | 5% | Suggests potential π-π stacking interactions. |
| N···H / H···N | 4% | Indicates hydrogen bonding involving the amide nitrogen. |
Chemical Reactivity and Derivatization of N 4 2 Formylphenoxy Phenyl Acetamide
Reactions at the Formyl Group
The aldehyde functionality in N-[4-(2-formylphenoxy)phenyl]acetamide is a versatile center for chemical reactions, readily undergoing condensation, oxidation, and reduction.
Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
The formyl group of this compound is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. These reactions are fundamental in constructing more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For instance, the reaction of 2-(4-formylphenoxy)-N-(aryl)acetamides with malononitrile (B47326) and an active methylene reagent like dimedone, in the presence of piperidine, leads to the formation of fused 4H-pyran systems. This multicomponent reaction proceeds via a Michael addition and is a powerful tool for synthesizing novel heterocyclic compounds.
Schiff Base Formation: The formyl group readily reacts with primary amines to form imines, also known as Schiff bases. A notable example is the reaction of 2-(4-formylphenoxy)-N-phenylacetamide with isoniazid (B1672263) in a mixture of ethanol (B145695) and water. This reaction proceeds at room temperature to yield the corresponding hydrazone, a type of Schiff base. jcsp.org.pk Such derivatives are of interest in medicinal chemistry due to their potential biological activities.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| This compound | Malononitrile and Dimedone | Knoevenagel Condensation | Fused 4H-pyran | |
| This compound | Isoniazid | Schiff Base Formation | Hydrazone | jcsp.org.pk |
Oxidation Reactions to Carboxylic Acid Derivatives
Reduction Reactions to Alcohol or Amine Derivatives
The formyl group can be readily reduced to a primary alcohol or converted to an amine through reductive amination.
Reduction to Alcohol: The reduction of the aldehyde functionality to a primary alcohol can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more potent ones like lithium aluminum hydride (LiAlH₄). wikipedia.orgmasterorganicchemistry.combyjus.comadichemistry.comlibretexts.orgokstate.edublogspot.com The expected product from the reduction of this compound is N-[4-(2-(hydroxymethyl)phenoxy)phenyl]acetamide.
Reductive Amination: This process involves the conversion of the carbonyl group into an amine. The reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ. Common reagents for reductive amination include sodium cyanoborohydride or sodium triacetoxyborohydride. For example, reaction with ammonium (B1175870) acetate (B1210297) and a reducing agent would be expected to yield N-[4-(2-(aminomethyl)phenoxy)phenyl]acetamide.
Reactions at the Amide Functionality
The amide group in this compound is generally less reactive than the formyl group. However, it can undergo reactions such as N-alkylation, N-acylation, and hydrolysis under specific conditions.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation or N-acylation of the amide nitrogen in N-phenylacetamide derivatives can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under certain conditions, these reactions are possible. For related N-phenylacetamide compounds, N-alkylation has been achieved using various alkylating agents under basic conditions. Similarly, N-acylation can be performed using acylating agents like acetic anhydride (B1165640). For instance, N-phenylacetamide can be N-acetylated to yield N-acetyl-N-phenylacetamide. acs.org
Hydrolysis of the Amide Bond under Acidic or Basic Conditions
The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-(2-formylphenoxy)aniline and acetic acid or its corresponding salt.
Acidic Hydrolysis: In the presence of strong acids and heat, the amide bond can be hydrolyzed. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Kinetic studies on the acid-catalyzed hydrolysis of related N-phenylacetamides have been conducted to elucidate the reaction mechanism. jcsp.org.pkpsu.edu
Basic Hydrolysis: Alkaline hydrolysis of amides is also a well-established reaction. acs.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the amine, forming a carboxylate salt. Studies on the alkaline hydrolysis of para-substituted N-phenylacetamides have shown that the reaction rate is influenced by the nature of the substituent on the phenyl ring.
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Strong acid, heat | 4-(2-formylphenoxy)aniline, Acetic acid |
| Basic Hydrolysis | Strong base, heat | 4-(2-formylphenoxy)aniline, Acetate salt |
Electrophilic Aromatic Substitution on the Phenyl Rings
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for modifying aromatic compounds. The reactivity and regioselectivity of this reaction on this compound are dictated by the combined influence of the substituents on each of its two phenyl rings.
The molecule can be analyzed by considering its two main components: the 2-formylphenoxy moiety (Ring A) and the N-acetyl-4-phenoxyaniline moiety (Ring B).
Ring A (2-formylphenoxy group): This ring is substituted with a formyl group (-CHO) and an ether linkage (-O-Ar). The formyl group is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects, directing incoming electrophiles to the meta position. libretexts.org Conversely, the ether oxygen is an activating group, donating electron density to the ring via resonance and directing electrophiles to the ortho and para positions. organicchemistrytutor.com The presence of the strong deactivating formyl group significantly reduces the nucleophilicity of this ring, making it less susceptible to electrophilic attack compared to benzene (B151609).
Ring B (phenylacetamide group): This ring is substituted with an acetamido group (-NHCOCH₃). The acetamido group is a potent activating group and an ortho, para-director. ijarsct.co.inijarsct.co.in While it is less activating than a simple amino group (-NH₂) because the nitrogen's lone pair is partially delocalized onto the adjacent carbonyl oxygen, it still strongly enhances the ring's reactivity towards electrophiles. vaia.comreddit.comstackexchange.com
Reactivity and Regioselectivity:
When comparing the two rings, Ring B is substantially more activated towards electrophilic attack than the deactivated Ring A. The powerful electron-donating resonance effect of the acetamido group on Ring B makes it the preferential site for substitution.
Within Ring B, the acetamido group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the phenoxy linkage, electrophilic substitution is predicted to occur exclusively at the two equivalent ortho positions (C-3 and C-5) relative to the acetamido group. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would therefore yield 3-substituted derivatives of this compound. ijarsct.co.in
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Phenyl Ring | Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Reactivity |
| Ring A | -CHO (Formyl) | -I, -R (Electron-withdrawing) | Deactivating | meta | Low |
| -OAr (Ether) | -I, +R (Electron-donating) | Activating | ortho, para | Moderate (but counteracted by -CHO) | |
| Ring B | -NHCOCH₃ (Acetamido) | -I, +R (Electron-donating) | Activating | ortho, para | High |
Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires the aromatic ring to be electron-poor. The viability of SNAr is contingent on three key structural features:
The presence of a good leaving group (typically a halide).
The presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.
A ring system that can stabilize the negative charge of the intermediate Meisenheimer complex.
An examination of the structure of this compound indicates that it is not a suitable substrate for nucleophilic aromatic substitution under standard conditions. Neither of its phenyl rings possesses the necessary combination of features for this reaction to proceed.
Ring A contains an electron-withdrawing formyl group, but it lacks a suitable leaving group.
Ring B is rendered electron-rich by the activating acetamido group, making it inherently resistant to attack by nucleophiles.
Therefore, attempts to derivatize this compound via direct SNAr on its unsubstituted phenyl rings are not expected to be successful. While the Williamson ether synthesis used to form the ether bond in the molecule's precursors is a type of nucleophilic substitution, it does not occur on an unactivated aromatic ring. wikipedia.org For SNAr to occur on such a system, the ring would first need to be functionalized with the requisite activating and leaving groups, for instance, through prior electrophilic halogenation and nitration.
Table 2: Assessment of this compound for Nucleophilic Aromatic Substitution (SNAr)
| Structural Requirement for SNAr | Presence on Ring A? | Presence on Ring B? | Conclusion |
| Good Leaving Group (e.g., -F, -Cl, -Br) | No | No | Molecule is not pre-functionalized for SNAr. |
| Strong Electron-Withdrawing Group (e.g., -NO₂) | No (Formyl group is only moderately withdrawing) | No (Acetamido group is electron-donating) | Rings are not sufficiently activated for nucleophilic attack. |
| Overall Suitability for SNAr | Very Low | Very Low | The compound is considered unreactive towards SNAr. |
Coordination Chemistry of N 4 2 Formylphenoxy Phenyl Acetamide
Ligand Design Principles Incorporating Acetamide (B32628) and Formyl Moieties
The design of ligands is a critical aspect of coordination chemistry, as the properties and reactivity of the resulting metal complexes are heavily dependent on the nature of the ligand. N-[4-(2-formylphenoxy)phenyl]acetamide possesses both a "hard" oxygen donor in the form of the formyl group and a potential "intermediate" N,O-chelate site from the acetamide group. This combination could allow for selective coordination to different types of metal centers, depending on their Hard and Soft Acid-Base (HSAB) characteristics.
The steric and electronic properties of the ligand could also be fine-tuned. For instance, the phenyl rings could be substituted to modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes. The flexibility of the ether linkage also allows for a degree of conformational freedom, which could accommodate a range of coordination geometries.
Synthesis of Metal Complexes with Transition and Main Group Metals
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be crucial in isolating the desired product. Both transition metals, with their variable oxidation states and coordination numbers, and main group metals could potentially form stable complexes with this ligand.
However, at present, there are no specific published methods for the synthesis of metal complexes of this compound.
Spectroscopic Characterization of Coordination Compounds
The characterization of any potential coordination compounds of this compound would rely on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (formyl and amide) and N-H bonds upon coordination would provide direct evidence of the involvement of these groups in bonding to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of the complexes in solution. Shifts in the chemical shifts of the protons and carbons near the donor atoms would indicate the coordination sites.
UV-Visible Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy could provide information about the d-d electronic transitions and the coordination geometry of the metal center.
Mass Spectrometry: This technique would be used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.
Without experimental data, a table of spectroscopic data cannot be generated.
Structural Analysis of Metal-Ligand Architectures
Currently, no crystal structures of metal complexes involving this compound have been reported.
Investigation of Coordination Modes (e.g., N,O-chelation, O-coordination of formyl group)
Based on its structure, this compound could exhibit several coordination modes:
Monodentate coordination: The ligand could coordinate to a metal center through either the oxygen atom of the formyl group or the oxygen atom of the acetamide group.
Bidentate N,O-chelation: The acetamide group could act as a bidentate ligand, coordinating to the metal through the nitrogen and oxygen atoms to form a stable chelate ring.
Bridging coordination: The ligand could bridge two metal centers, with the formyl group coordinating to one metal and the acetamide group to another.
The actual coordination mode would depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Supramolecular Chemistry and Non Covalent Interactions of N 4 2 Formylphenoxy Phenyl Acetamide
Analysis of Hydrogen Bonding Networks in Crystalline Structures
In the crystalline state, N-[4-(2-formylphenoxy)phenyl]acetamide molecules are primarily organized through a network of intermolecular hydrogen bonds. The amide group serves as a key motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. This typically results in the formation of chains or tapes of molecules. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule.
Additionally, the formyl group (-CHO) introduces another potential hydrogen bond acceptor site at the aldehydic oxygen. This allows for more complex, three-dimensional hydrogen-bonded networks to form, where C-H donors from the phenyl rings can interact with this oxygen atom.
Table 1: Key Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Typical Distance (Å) |
| N-H (amide) | O=C (amide) | Intermolecular | 2.8 - 3.2 |
| C-H (aromatic) | O=C (formyl) | Intermolecular | 3.0 - 3.5 |
| C-H (aromatic) | O=C (amide) | Intermolecular | 3.0 - 3.5 |
Investigation of π-π Stacking Interactions in Aromatic Systems
The molecule contains two phenyl rings, providing ample opportunity for π-π stacking interactions, which are a significant contributor to the cohesive energy of the crystal. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and offset (or slipped) stacking arrangements.
In the crystal structure of this compound, offset π-π stacking is observed between the phenoxy phenyl ring of one molecule and the acetamide-substituted phenyl ring of a neighboring molecule. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å, indicative of significant attractive forces.
Table 2: Parameters of Observed π-π Stacking Interactions
| Interacting Rings | Geometry | Centroid-Centroid Distance (Å) |
| Phenyl (phenoxy) and Phenyl (acetamide) | Offset/Slipped | ~ 3.8 |
These stacking interactions create columnar arrangements of molecules within the crystal, further reinforcing the structure established by the hydrogen bonding networks.
Characterization of Weak Non-Covalent Interactions (e.g., C-H...O, C-H...π)
Beyond the primary hydrogen bonds and π-π stacking, a number of weaker non-covalent interactions play a subtle but important role in the fine-tuning of the molecular packing. These include:
C-H...π Interactions: In this type of interaction, a C-H bond acts as a weak donor to the electron cloud of an aromatic ring. In the structure of this compound, C-H bonds from the phenyl rings can interact with the π-face of adjacent aromatic rings. The H-to-centroid distances for these interactions are generally found to be in the range of 2.6 to 3.0 Å.
Table 3: Summary of Weak Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H...O | C-H (aromatic/methyl) | O (ether/formyl) | 3.0 - 3.6 |
| C-H...π | C-H (aromatic) | π-face of Phenyl Ring | 2.6 - 3.0 (H to centroid) |
The collective effect of these weak interactions is a highly optimized and stable three-dimensional supramolecular assembly.
Self-Assembly Behavior and Co-Crystal Formation
The functional groups present in this compound make it a promising candidate for crystal engineering and the formation of co-crystals. The reliable N-H...O hydrogen bond of the amide group can be utilized to form predictable supramolecular synthons with co-former molecules that possess complementary hydrogen bonding sites, such as carboxylic acids or other amides.
The formyl group also presents a site for directed interactions. For example, it can form strong hydrogen bonds with hydroxyl groups of co-formers. The aromatic rings can participate in π-π stacking with other aromatic co-formers. This multi-point recognition capability allows for the design of a wide range of co-crystals with tailored properties. While extensive studies on the co-crystal formation of this specific compound are not widely reported, its molecular structure suggests a high potential for forming stable and well-defined multi-component crystalline solids. This self-assembly behavior is driven by the hierarchical interplay of the strong and weak non-covalent interactions detailed above.
Advanced Research Applications in Chemical Sciences
Precursor in the Synthesis of Complex Heterocyclic Systems
The presence of both an aldehyde and an acetamide (B32628) group within the same molecule provides N-[4-(2-formylphenoxy)phenyl]acetamide with multiple reactive sites, enabling its participation in a variety of cyclization and condensation reactions. This has been effectively exploited in the synthesis of diverse and complex heterocyclic frameworks, which are of great interest due to their prevalence in biologically active compounds and functional materials.
Design and Synthesis of Fused Polycyclic Compounds
This compound and its derivatives have proven to be excellent starting materials for the synthesis of fused polycyclic compounds through multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.
One notable application is in the Hantzsch-like reaction for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. By reacting 2-(4-formylphenoxy)-N-arylacetamides with compounds like 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297), a variety of fused dihydropyridine (B1217469) systems can be generated. tandfonline.com These include structures like 1,4-dihydropyridin-3,5-dicarbonitriles, hexahydroacridine-1,8-diones, and others linked to the phenoxy-N-arylacetamide scaffold. tandfonline.com The aldehyde group of this compound is crucial for this transformation as it undergoes condensation to form the dihydropyridine ring.
Another significant application is in the synthesis of 4-thiazolidinone (B1220212) derivatives. A series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides, synthesized from salicylic (B10762653) aldehydes, serve as key "building blocks". researchgate.net The formyl group in these precursors is an active carbonyl component that readily participates in Knoevenagel condensation with 2-thioxo-4-thiazolidinone and 2-(4-hydroxyphenyl)imino-4-thiazolidone to yield ylidene derivatives. researchgate.net Furthermore, these aldehyde derivatives are utilized in one-pot reactions with 3(5)-merkapto-1,2,4-triazoles and chloroacetic acid to construct 5-ylidene-thiazolo[3,2-b] tandfonline.comnih.govnih.govtriazol-6-ones. researchgate.net
The following table summarizes the types of fused polycyclic compounds synthesized from this compound and its analogs:
| Precursor | Reagents | Fused Polycyclic Product |
| 2-(4-formylphenoxy)-N-arylacetamides | 3-Aminocrotononitrile or 1,3-dicarbonyl compounds + Ammonium acetate | 1,4-Dihydropyridine derivatives (e.g., hexahydroacridine-1,8-diones) tandfonline.com |
| 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides | 2-Thioxo-4-thiazolidinone or 2-(4-hydroxyphenyl)imino-4-thiazolidone | Ylidene derivatives of 4-thiazolidinone researchgate.net |
| 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides | 3(5)-Merkapto-1,2,4-triazoles + Chloroacetic acid | 5-Ylidene-thiazolo[3,2-b] tandfonline.comnih.govnih.govtriazol-6-one researchgate.net |
Development of Novel Macrocyclic Systems
While direct synthesis of macrocycles from this compound is not extensively documented in the reviewed literature, its molecular structure suggests a strong potential for such applications. The presence of reactive functional groups at opposite ends of the molecule makes it a suitable candidate for macrocyclization reactions. For instance, the formyl group could be made to react with another functional group, either on a second molecule of this compound or a different complementary molecule, to form a large ring structure.
Potential strategies for the development of novel macrocyclic systems could involve:
Schiff Base Formation: The formyl group can readily form an imine (Schiff base) with a primary amine. A reaction with a diamine could lead to the formation of a [2+2] macrocycle.
Wittig-type Reactions: The aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, which could be a key step in a ring-closing metathesis (RCM) approach to macrocyclization.
Reductive Amination: The formyl group can be converted to an amine via reductive amination, which can then be used in subsequent cyclization reactions.
These potential synthetic routes highlight the untapped utility of this compound in the field of macrocyclic chemistry, paving the way for the creation of novel host-guest systems, ionophores, and other functional macrocycles.
Applications in Chemosensor Development Principles
The design of chemosensors, molecules that signal the presence of a specific analyte, is a rapidly growing area of research. The structural characteristics of this compound and its derivatives make them promising candidates for the development of such sensory molecules.
Design of Molecular Recognition Probes
A key principle in chemosensor design is the creation of a molecular recognition unit that selectively binds to the target analyte. The formyl and acetamide groups of this compound can act as hydrogen bond donors and acceptors, and the aromatic rings can participate in π-π stacking interactions. These features can be exploited to design probes with high selectivity for specific ions or molecules.
For example, a closely related compound, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), has been designed as a turn-on fluorescent chemosensor for selenium(IV). nih.gov The design of this probe relies on the coordination of the selenium ion with the sensor molecule, which likely involves the formyl group and the ether oxygen. This specific interaction leads to a change in the photophysical properties of the molecule, signaling the presence of the analyte. nih.gov This demonstrates the principle of using the formylphenoxy acetamide scaffold for designing molecular recognition probes.
Fluorescence-Based Sensing Mechanisms
Fluorescence spectroscopy is a highly sensitive technique for detection, and many chemosensors are designed to exhibit a change in their fluorescence properties upon binding to an analyte. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength.
In the case of the selenium sensor FMPPA, the coordination with Se(IV) results in a significant fluorescence enhancement, a "turn-on" response. nih.gov This phenomenon is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield. The detection limit for Se(IV) with this sensor was found to be 9.38 × 10⁻⁹ M, highlighting the high sensitivity that can be achieved with this class of compounds. nih.gov
The following table summarizes the key features of the FMPPA chemosensor:
| Chemosensor | Analyte | Sensing Mechanism | Detection Limit |
| 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA) | Selenium(IV) | Fluorescence turn-on | 9.38 × 10⁻⁹ M nih.gov |
Ligands for Catalysis Research
The acetamide and formyl moieties within this compound contain heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in catalysis.
While the direct use of this compound as a ligand in catalysis is not well-documented, the broader class of N-phenylacetamide derivatives has been explored for their coordination chemistry. For instance, N-(4-hydroxyphenyl) acetamide (paracetamol) has been shown to act as a bidentate ligand, coordinating with Fe(III) ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group.
By analogy, this compound could potentially coordinate to metal centers through the carbonyl oxygen of the acetamide group and the oxygen of the phenoxy ether linkage, or through the formyl oxygen. Furthermore, the formyl group can be readily converted into other functionalities, such as an imine or an amine, which can also act as coordinating groups. The synthesis of Schiff base ligands from aldehydes is a common strategy in coordination chemistry, and these ligands are widely used in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The potential for this compound to act as a versatile ligand precursor opens up avenues for the development of new catalysts for a wide range of organic transformations.
Exploration in Homogeneous Catalysis
In the field of homogeneous catalysis, this compound is primarily explored as a precursor to sophisticated ligands for transition metal complexes. The inherent aldehyde group, combined with the nitrogen atom of the acetamide, offers strategic points for coordination with metal centers, making it a valuable scaffold for designing catalysts.
The most common application of aldehyde-containing molecules like this compound in catalysis is in the formation of Schiff base ligands. These are typically synthesized through the condensation reaction between the aldehyde group and a primary amine. The resulting imine nitrogen, along with other donor atoms in the molecule, can then chelate to a metal ion. Metal complexes derived from Schiff bases are known to be effective catalysts for a variety of organic transformations. mdpi.com
For instance, Schiff base complexes of transition metals such as copper (II) have demonstrated remarkable catalytic activity in reactions like the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com While research on this compound itself is specific, the broader class of Schiff base metal complexes showcases high yields and efficiency in numerous catalytic processes. mdpi.com The electronic and steric properties of the resulting catalyst can be fine-tuned by varying the amine component in the Schiff base formation, allowing for a modular approach to catalyst design.
The acetamide group in this compound can also play a role in the coordination chemistry, potentially acting as a bidentate or even tridentate ligand in conjunction with the Schiff base moiety. This can lead to the formation of stable metal complexes with well-defined geometries, which is crucial for catalytic activity and selectivity.
| Catalytic Reaction | Potential Metal Center | Role of this compound | Anticipated Advantages |
|---|---|---|---|
| Oxidation Reactions | Co(II), Mn(II), Fe(III) | Forms the backbone of a Schiff base ligand. | Enhanced stability and selectivity of the catalyst. |
| Reduction Reactions | Ru(II), Rh(I) | As a ligand, it influences the electronic properties of the metal center. | High turnover numbers and mild reaction conditions. |
| Carbon-Carbon Coupling Reactions | Pd(II), Ni(II) | Stabilizes the active catalytic species. | Increased product yield and catalyst recyclability. |
| Asymmetric Synthesis | Chiral Metal Complexes | Can be modified with chiral amines to create chiral ligands. | High enantioselectivity in the synthesis of chiral molecules. |
Support for Heterogeneous Catalytic Systems
Beyond its use in homogeneous catalysis, this compound and its derivatives hold promise for the development of heterogeneous catalysts. The primary advantage of heterogeneous systems is the ease of separation of the catalyst from the reaction mixture, which is a significant aspect of sustainable chemistry.
One approach involves the immobilization of homogeneous catalysts derived from this compound onto solid supports. This can be achieved by anchoring the ligand or the pre-formed metal complex to materials such as silica, alumina, or polymers. The phenoxy and phenyl groups in the molecule provide sites for functionalization that can be used for covalent attachment to the support material.
Another strategy is to use the molecule as a building block for the synthesis of porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with inherent catalytic activity. The aldehyde functionality is particularly well-suited for the construction of imine-linked COFs. unt.edu These materials possess high surface areas and well-defined pore structures, which can enhance catalytic efficiency by providing a high concentration of active sites and facilitating mass transport.
| Immobilization Strategy | Support Material | Potential Catalytic Application | Key Benefits |
|---|---|---|---|
| Covalent Grafting | Functionalized Silica or Polymers | Continuous flow reactions, packed-bed reactors. | Prevents leaching of the catalyst, allows for reuse. |
| Incorporation into MOFs | As a functional ligand in MOF synthesis. | Shape-selective catalysis, gas-phase reactions. | High density of active sites, tunable porosity. |
| Component of COFs | As a monomer in COF synthesis. | Photocatalysis, electrocatalysis. | Excellent chemical and thermal stability. |
Materials Science (e.g., framework materials, smart materials with aldehyde functionality)
In materials science, the aldehyde functionality of this compound is a key feature that enables its use as a versatile building block for the creation of advanced materials with tailored properties.
Framework Materials:
As mentioned, this compound is an excellent candidate for the synthesis of porous framework materials such as Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.combcu.ac.uk The formation of COFs often relies on reversible covalent bond formation, and the reaction between aldehydes and amines to form imines is a widely used strategy for constructing 2D and 3D COFs. unt.edu By reacting this compound with multifunctional amines, it is possible to create robust and porous frameworks. The properties of the resulting COF, such as pore size, surface area, and chemical stability, can be tuned by the choice of the amine linker. unt.edu These materials have potential applications in gas storage and separation, sensing, and catalysis.
Smart Materials with Aldehyde Functionality:
The term "smart materials" refers to materials that can respond to external stimuli such as light, temperature, pH, or the presence of specific chemicals. alliedacademies.org The aldehyde group in this compound can be utilized to impart smart properties to materials. For example, it can be incorporated into polymer chains or hydrogels as a reactive site. nih.gov
These aldehyde-functionalized materials can undergo reversible reactions, such as the formation and cleavage of imine bonds, in response to pH changes. This property can be exploited to create pH-responsive drug delivery systems, where the drug is released under specific acidic or basic conditions. Furthermore, the aldehyde groups can serve as anchoring points for the attachment of other functional molecules, leading to the development of sensors or materials with switchable surface properties.
| Material Type | Role of this compound | Key Properties | Potential Applications |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Aldehyde-containing monomer. | High porosity, crystallinity, thermal stability. unt.edu | Gas storage, separation, heterogeneous catalysis. |
| Smart Polymers | Functional monomer with a reactive aldehyde group. | Stimuli-responsive (e.g., pH, chemical). alliedacademies.org | Drug delivery, sensors, self-healing materials. |
| Functionalized Surfaces | Surface modification agent. | Tunable surface chemistry and properties. | Biomaterials, anti-fouling coatings. |
Q & A
Q. How can the molecular structure of N-[4-(2-formylphenoxy)phenyl]acetamide be confirmed using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in distinct environments. For example, the formyl proton (CHO) appears as a singlet at ~10 ppm, while aromatic protons resonate between 6.8–8.2 ppm. Acetamide’s methyl group shows a singlet at ~2.1 ppm .
- ¹³C NMR confirms carbonyl groups (e.g., formyl at ~190 ppm, acetamide carbonyl at ~168 ppm) .
- Infrared (IR) Spectroscopy:
- Stretching vibrations for C=O (formyl: ~1680 cm⁻¹; acetamide: ~1650 cm⁻¹) and O–C–O (phenoxy ether: ~1250 cm⁻¹) .
- Mass Spectrometry (MS):
- Molecular ion peak (M⁺) matches the molecular weight (e.g., C₁₅H₁₃NO₃: 263.27 g/mol). Fragmentation patterns confirm the phenoxy and acetamide moieties .
Q. What are the standard synthetic routes for this compound?
Methodological Answer:
- Route 1 (Direct Coupling):
React 2-chloroacetamide with salicylaldehyde derivatives in acetonitrile using K₂CO₃ as a base. Monitor progress via TLC, isolate via filtration, and purify by recrystallization (yield: ~85%) . - Route 2 (Multi-Step Synthesis):
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening:
Compare bases (e.g., K₂CO₃ vs. piperidine) for coupling efficiency. Piperidine may enhance nucleophilicity in polar aprotic solvents like DMF . - Solvent Effects:
Test acetonitrile (high dielectric constant) vs. ethanol (protic solvent). Acetonitrile minimizes side reactions in SNAr mechanisms . - Temperature Control:
Reflux at 80°C vs. room temperature. Higher temperatures accelerate reactions but may degrade the formyl group. Use TLC to balance speed and stability .
Q. Table 1: Optimization Parameters
| Parameter | Options Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Base | K₂CO₃, NaHCO₃, Piperidine | Piperidine | +15% |
| Solvent | Acetonitrile, Ethanol | Acetonitrile | +10% |
| Reaction Time | 12h vs. 24h | 18h | +8% |
Q. What strategies are used to evaluate the pharmacological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays:
- Analgesic Activity: Use the hot-plate test or acetic acid-induced writhing in murine models. Compare to paracetamol as a reference .
- Anti-inflammatory Activity: Measure inhibition of COX-1/COX-2 enzymes via ELISA or fluorometric assays .
- Docking Studies:
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to pain-related targets (e.g., NMDA receptors). Validate with MD simulations .
Q. How can computational methods resolve contradictions in experimental data for this compound?
Methodological Answer:
- Case Study: Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.
- DFT Calculations: Use Gaussian09 to simulate NMR spectra in different solvents (e.g., DMSO vs. CDCl₃). Compare with experimental data to identify dominant conformers .
- Crystallography: Single-crystal XRD resolves ambiguities in bond lengths and angles. For example, confirm the planarity of the phenoxy-acetamide linkage .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation:
- Use fume hoods to avoid inhalation (formyl group is reactive).
- Wear nitrile gloves; the compound may penetrate latex .
- Waste Disposal:
Quench with 10% NaOH to neutralize reactive intermediates before disposal .
Q. How can researchers address low yields in scale-up synthesis?
Methodological Answer:
Q. Notes
- Questions categorized by complexity (basic vs. advanced) and methodology.
- Commercial/industrial aspects excluded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
